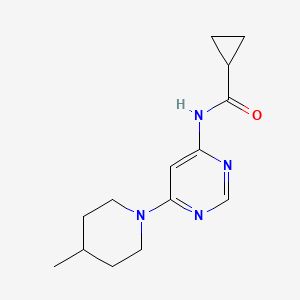

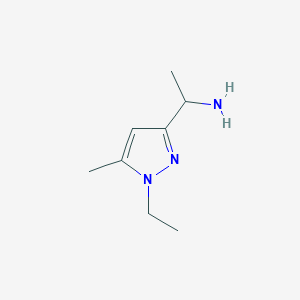

![molecular formula C17H10ClN3O2S B2422646 6-chloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one CAS No. 314048-26-5](/img/structure/B2422646.png)

6-chloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-chloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one moiety, which is a type of heterocyclic compound, and a phenylamino-substituted 1,3,4-thiadiazol moiety . Compounds with these moieties are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the chromen-2-one and 1,3,4-thiadiazol rings. These rings often contribute to the planarity of the molecule.Scientific Research Applications

Synthetic Protocols and Biological Importance

6H-Benzo[c]chromen-6-ones, closely related to the core structure of the queried compound, serve as significant secondary metabolites with considerable pharmacological importance. Their natural occurrence is limited, necessitating synthetic methods for their production. These compounds, including chromenones, are synthesized via methods like Suzuki coupling reactions, reactions with 1,3-bis(silylenol ethers), and lactonization processes. These synthetic protocols enable the creation of compounds with potential applications in drug development and other pharmacological fields due to their biological activities (Mazimba, 2016).

Chlorogenic Acid: A Model for Pharmacological Studies

Chlorogenic Acid (CGA), found in green coffee extracts and tea, is an example of a naturally occurring compound that has garnered attention for its therapeutic roles. CGA demonstrates antioxidant, antibacterial, hepatoprotective, and cardioprotective activities, among others. It modulates lipid metabolism and glucose, potentially aiding in treating metabolic disorders like diabetes and obesity. This highlights the potential for compounds with similar structures to be studied for their health-promoting properties (Naveed et al., 2018).

Antimicrobial Activity of Thiadiazole Derivatives

Thiadiazoles, which are part of the compound’s structure, are known for their broad spectrum of pharmacological properties, including antimicrobial activity. Studies have shown that derivatives of thiadiazole possess significant biological activities, suggesting that the compound could also have potential applications in developing antimicrobial agents (Alam, 2018).

Potential Neuroprotective Applications

Research into chlormethiazole, a thiazole derivative with sedative properties, has explored its role as a neuroprotective agent. Although primarily known for its GABA activity potentiation, its exploration for preventing stroke effects suggests a broader therapeutic potential for thiazole derivatives in neuroprotection (Wilby & Hutchinson, 2006).

Optoelectronic Material Development

The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems, related to the compound's structure, has been explored for creating novel optoelectronic materials. These materials are significant for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating the compound's potential applicability in material science (Lipunova et al., 2018).

Future Directions

properties

IUPAC Name |

3-(5-anilino-1,3,4-thiadiazol-2-yl)-6-chlorochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClN3O2S/c18-11-6-7-14-10(8-11)9-13(16(22)23-14)15-20-21-17(24-15)19-12-4-2-1-3-5-12/h1-9H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSNSCPZUAAAGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

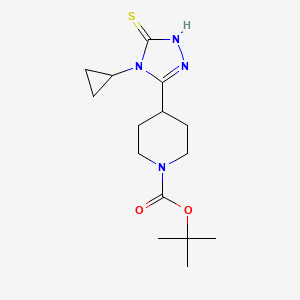

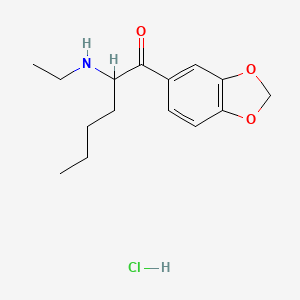

![(2,5-Dioxo-hexahydro-imidazo[4,5-d]-imidazol-1-yl)-acetic acid](/img/structure/B2422567.png)

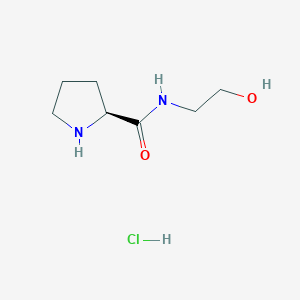

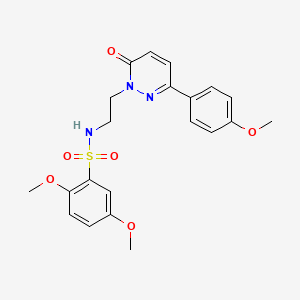

![3-(2-methoxyphenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2422575.png)

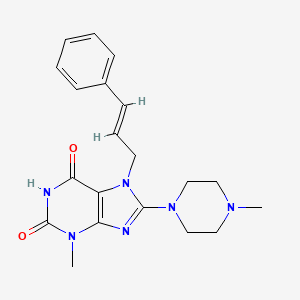

![6-(4-Chlorophenyl)-2-[1-(1-methyl-6-oxopyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2422578.png)

![Methyl 3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylpropanoate](/img/structure/B2422580.png)

![N-[(1-Aminocycloheptyl)methyl]-3,4-dihydro-2H-chromene-2-carboxamide;hydrochloride](/img/structure/B2422581.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2422582.png)

![(2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2422583.png)